Acetamide, N-((butylnitrosoamino)methyl)-
Description
Overview of N-Substituted Acetamides as Subjects of Molecular Investigation
N-substituted acetamides represent a diverse and significant class of organic compounds that are subjects of extensive molecular investigation. The acetamide (B32628) functional group, with its characteristic C(=O)N moiety, is a fundamental building block in organic chemistry and is present in a wide array of biologically active molecules, including pharmaceuticals and natural products. nih.gov The substitution on the nitrogen atom allows for a vast range of structural modifications, leading to a rich and varied chemistry.
In academic research, N-substituted acetamides are explored for a multitude of reasons. They serve as key intermediates in the synthesis of more complex molecules and are often targeted in the development of new therapeutic agents. nih.govepo.org For instance, various N-substituted acetamide derivatives have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. rsc.org
Furthermore, the study of N-substituted acetamides provides valuable insights into fundamental chemical principles, such as reaction mechanisms, conformational analysis, and structure-activity relationships. mdpi.com The reactivity of the amide bond, the influence of the N-substituent on the electronic and steric properties of the molecule, and the potential for hydrogen bonding all contribute to the intriguing chemical behavior of this class of compounds. The synthesis of N-substituted acetamides can be achieved through various methods, including the acylation of amines with acetylating agents. researchgate.net
Specific Research Significance of Acetamide, N-((butylnitrosoamino)methyl)- as a Prototype for Mechanistic Studies
While specific research literature on Acetamide, N-((butylnitrosoamino)methyl)- is limited, its structural features suggest it could serve as a valuable prototype for mechanistic studies, particularly concerning the decomposition pathways of N-nitroso compounds. The molecule contains both a nitrosamine (B1359907) functionality and an acetamide group, making it an interesting candidate for investigating the interplay between these two groups and their influence on the molecule's reactivity.
Research on analogous compounds, such as N-n-butyl-N-nitrosoacetamide, has revealed complex decomposition mechanisms in aqueous acidic solutions, involving both denitrosation (cleavage of the N-N=O bond) and deamination (loss of the amine group). rsc.org These studies have shown that the reaction pathways are highly dependent on factors such as acidity. rsc.org For denitrosation, the rate-limiting step is believed to be the proton transfer to the amide nitrogen, while deamination proceeds through the attack of water on an O-protonated intermediate. rsc.org
Given its structure, Acetamide, N-((butylnitrosoamino)methyl)- would be an excellent model to further explore these mechanistic intricacies. Key research questions that could be addressed using this compound as a prototype include:
Influence of the acetamidomethyl group: How does the N-CH2-NH-C(O)CH3 substituent affect the stability and reactivity of the N-nitroso group compared to simpler N-nitrosoamines?
Competing reaction pathways: Under various conditions (e.g., pH, temperature, presence of nucleophiles), what is the relative importance of denitrosation, deamination, and other potential decomposition pathways?
Formation of reactive intermediates: What are the structures and properties of the transient intermediates formed during its decomposition, and how do they contribute to its potential biological activity?
By studying the kinetics and products of the decomposition of Acetamide, N-((butylnitrosoamino)methyl)-, researchers could gain a deeper understanding of the fundamental chemical processes that govern the reactivity of this class of N-nitroso compounds. This knowledge is crucial for predicting the behavior of related compounds and for understanding their mechanisms of action in biological systems.
Data and Properties of Acetamide, N-((butylnitrosoamino)methyl)-
| Property | Value |
| CAS Number | 64005-58-9 |
| Molecular Formula | C7H15N3O2 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | N-((butyl(nitroso)amino)methyl)acetamide |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64005-58-9 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[[butyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C7H15N3O2/c1-3-4-5-10(9-12)6-8-7(2)11/h3-6H2,1-2H3,(H,8,11) |
InChI Key |
JCPKHEANEFEVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CNC(=O)C)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity Studies
Established Synthetic Pathways for Acetamide (B32628), N-((butylnitrosoamino)methyl)-
While a direct, single-step synthesis for Acetamide, N-((butylnitrosoamino)methyl)- is not extensively documented in readily available literature, its structure suggests a logical multi-step synthetic approach. The most established pathway involves the preparation of an N-(aminomethyl)acetamide precursor, followed by a nitrosation reaction.
This pathway can be broken down into two primary stages:
Synthesis of the Precursor N-(butylaminomethyl)acetamide: This intermediate is typically formed through a variation of the Mannich reaction. This reaction involves the condensation of an amine (butylamine), a non-enolizable aldehyde (formaldehyde), and a compound with an active hydrogen, in this case, acetamide. The reaction proceeds via the formation of an N-acyliminium ion from acetamide and formaldehyde (B43269), which is then attacked by the nucleophilic butylamine (B146782).
Reaction: Acetamide + Formaldehyde + Butylamine → N-(butylaminomethyl)acetamide + H₂O
Nitrosation of the Precursor: The secondary amine within the N-(butylaminomethyl)acetamide intermediate is then subjected to nitrosation to yield the final product. This is a standard and widely practiced transformation in organic chemistry. Various nitrosating agents can be employed for this step. A common and effective method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., hydrochloric acid or sulfuric acid). The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species.
Reaction: N-(butylaminomethyl)acetamide + HNO₂ → Acetamide, N-((butylnitrosoamino)methyl)- + H₂O
Alternative nitrosating agents can also be utilized, offering different reaction conditions, such as milder or non-aqueous environments.
| Nitrosating Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Sodium Nitrite / Acid (e.g., HCl, H₂SO₄) | Aqueous, acidic (pH < 5), low temperature (0-5 °C) | Classical and widely used method; generates nitrous acid in situ. |
| Alkyl Nitrites (e.g., tert-Butyl Nitrite, TBN) | Organic solvents, often neutral or mild conditions | Good for substrates sensitive to strong acids; offers metal and acid-free conditions. acs.org |
| Dinitrogen Tetroxide (N₂O₄) | Organic solvents, low temperature | Powerful nitrosating agent; can be supported on polymers for easier handling. |
| Nitrosyl Chloride (NOCl) | Aprotic organic solvents | Highly reactive; suitable for a range of substrates. |
Exploration of Precursor Chemistry and Intermediate Derivatives
The synthesis of Acetamide, N-((butylnitrosoamino)methyl)- is critically dependent on the chemistry of its precursors and key intermediates.
Acetamide (CH₃CONH₂): As a primary amide, it provides the core acetamide moiety. Its nitrogen atom possesses an active hydrogen that can react with formaldehyde to initiate the Mannich-type reaction.
Formaldehyde (CH₂O): This serves as the one-carbon methylene (B1212753) bridge (-CH₂-) between the acetamide nitrogen and the butylamino nitrogen. It is highly reactive and readily forms an electrophilic species (an N-acyliminium ion precursor) upon reaction with the amide.
Butylamine (CH₃(CH₂)₃NH₂): This primary amine acts as the nucleophile that introduces the butyl group. Its reaction with the intermediate formed from acetamide and formaldehyde leads to the formation of the crucial C-N bond, resulting in the N-(butylaminomethyl)acetamide precursor.
N-(chloromethyl)acetamide: This compound represents an alternative, pre-formed electrophilic intermediate. It could potentially be synthesized and then reacted with butylamine in a nucleophilic substitution reaction to form the same N-(butylaminomethyl)acetamide precursor. This approach avoids the in-situ generation of the iminium ion and may offer better control in some synthetic setups. The synthesis of N-(chloromethyl)acetamide itself can be achieved through the reaction of acetamide with formaldehyde and hydrogen chloride.
Chemo-Enzymatic Approaches in Compound Synthesis
The application of chemo-enzymatic methods to the synthesis of Acetamide, N-((butylnitrosoamino)methyl)- is not established but represents a potential area for green chemistry development. The focus of such an approach would likely be on the enzymatic synthesis of the N-(butylaminomethyl)acetamide precursor, as the subsequent nitrosation step is a purely chemical transformation.
Enzymatic Amide Bond Formation: Lipases are a class of enzymes that have demonstrated significant utility in catalyzing the formation of amide bonds (amidation). thieme-connect.deresearchgate.net These enzymes typically function in non-aqueous (organic) solvents to favor synthesis over their natural hydrolytic function. thieme-connect.de
A potential chemo-enzymatic route could involve:
Lipase-catalyzed aminolysis: A suitable ester precursor could react with N-(aminomethyl)butylamine catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high stability. thieme-connect.de
Direct condensation: Some lipases can also catalyze the direct condensation of a carboxylic acid (acetic acid) and an amine (N-(aminomethyl)butylamine), although this often requires the removal of water to drive the reaction equilibrium towards the product. acs.org
While these enzymatic methods are well-documented for simpler amides, their application to a substrate like N-(aminomethyl)butylamine would require specific investigation to determine feasibility, enzyme selectivity, and efficiency. The primary advantage of an enzymatic approach would be the mild reaction conditions and high selectivity, potentially reducing the formation of byproducts.
Intrinsic Chemical Reactivity of the N-Nitroso and Acetamide Moieties
The chemical behavior of Acetamide, N-((butylnitrosoamino)methyl)- is dictated by the reactivity of its two primary functional groups: the N-nitroso group and the acetamide group. The N-nitroso group is part of an N-nitrosoamide-like structure, which is known to be significantly more reactive and unstable than N-nitrosamines. researchgate.net
Detailed studies on the decomposition of the closely related compound, N-n-butyl-N-nitrosoacetamide , in aqueous acid provide significant insight into the expected reactivity. nih.gov This compound undergoes two concurrent reactions: denitrosation and deamination. nih.gov
Denitrosation: This process involves the cleavage of the N-N bond, releasing the nitrosonium ion (or its equivalent) and regenerating the parent amide. This reaction becomes predominant at high acidity. The mechanism is believed to involve a rate-limiting proton transfer to the amide nitrogen, followed by rapid breakdown of the N-conjugate acid. nih.gov
Deamination: This reaction pathway involves the cleavage of the N-C(acyl) bond and leads to the formation of a diazonium ion intermediate, which is highly unstable and rapidly loses N₂ gas to form a carbocation. This carbocation can then react with water to form an alcohol or undergo elimination to form an alkene. Deamination involves the rate-limiting attack of water on an O-protonated conjugate acid of the N-nitrosoacetamide. nih.gov
The acetamide moiety itself is generally stable but can undergo hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine precursor, N-(butylaminomethyl)amine.
| Reaction Type | Key Conditions | Intermediate Species | Primary Products |
|---|---|---|---|
| Denitrosation | High acidity (e.g., strong H₂SO₄) | N-protonated conjugate acid | Parent Amide, Nitrous Acid |
| Deamination | Aqueous acid | O-protonated conjugate acid, Diazonium ion, Carbocation | Alcohol, Olefin, Acetic Acid, N₂ Gas |
The instability of the N-nitrosoamide functional group, particularly its propensity to generate electrophilic carbocations via deamination, is a key feature of its chemical reactivity. researchgate.net
Metabolic Pathways and Bioactivation Mechanisms
Enzymatic Biotransformation of Acetamide (B32628), N-((butylnitrosoamino)methyl)-
The enzymatic biotransformation of Acetamide, N-((butylnitrosoamino)methyl)- is anticipated to be a complex process involving several enzyme systems. The primary route of activation for N-nitrosamines is oxidative metabolism, catalyzed by the cytochrome P450 (P450) superfamily of enzymes. nih.govimpactfactor.org This initial step is often the rate-limiting factor in their conversion to mutagenic and carcinogenic species. nih.gov
Cytochrome P450 enzymes are central to the metabolic activation of N-nitrosamines. nih.govimpactfactor.org The major activation pathway involves the hydroxylation of the carbon atom alpha (α) to the nitroso group. oup.com This α-hydroxylation is a key step that initiates the cascade leading to the formation of reactive electrophiles. acs.org
Several P450 isoforms have been implicated in the metabolism of N-nitrosamines, with varying degrees of substrate specificity. Notably, CYP2E1 and CYP2A6 are major catalysts for the metabolic activation of various N-nitrosodialkylamines and tobacco-specific nitrosamines in human liver microsomes. nih.govoup.com While direct studies on Acetamide, N-((butylnitrosoamino)methyl)- are not available, it is plausible that these or other P450 isoforms, such as CYP1A2, which is also known to metabolize xenobiotics, could be involved in its oxidative metabolism. The specific P450 enzymes involved would determine the rate and extent of bioactivation.
Table 1: Key Cytochrome P450 Enzymes in N-Nitrosamine Metabolism
| Enzyme Family | Specific Isoform(s) | Role in N-Nitrosamine Metabolism |
| CYP2A | CYP2A6, CYP2A3, CYP2A4, CYP2A5, CYP2A13 | Catalyze α-hydroxylation of several nitrosamines. acs.org |
| CYP2E | CYP2E1 | A major enzyme in the N-dealkylation of short-chain nitrosamines. oup.comoup.com |
| CYP3A | CYP3A4 | May be involved in the dealkylation of nitrosamines with an ethyl group. oup.com |
| CYP2C | Not specified | Potentially involved in the dealkylation of some nitrosamines. oup.com |
| CYP2D | CYP2D6 | May play a role in the activation of certain nitrosamines like NDEA. oup.com |
This table is based on general findings for N-nitrosamines and may not be specific to Acetamide, N-((butylnitrosoamino)methyl)-.
The structure of Acetamide, N-((butylnitrosoamino)methyl)- includes an acetamide moiety, suggesting a potential role for N-acetyltransferases (NATs) and N-deacetylases in its metabolism. NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amine. wikipedia.org This process is typically involved in Phase II metabolism, leading to the detoxification and excretion of xenobiotics. wikipedia.org
The bioactivation of N-nitrosamines to their ultimate carcinogenic forms proceeds through the formation of highly reactive electrophilic intermediates. nih.gov This process is initiated by the P450-catalyzed α-hydroxylation of the alkyl side chain. oup.com
The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition. nih.govresearchgate.net This decomposition generates an aldehyde and an alkyldiazohydroxide. researchgate.net The alkyldiazohydroxide, in turn, can protonate and lose water to form a highly reactive alkyldiazonium ion. nih.gov This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA, leading to the formation of DNA adducts. nih.gov It is this alkylation of DNA that is considered a critical event in the initiation of carcinogenesis by N-nitrosamines. nih.gov
Figure 1: Generalized Pathway of N-Nitrosamine Bioactivation
In Vitro Metabolic Studies Utilizing Cellular and Subcellular Fractions
In vitro metabolic studies are crucial for elucidating the metabolic pathways of N-nitrosamines. These studies often utilize subcellular fractions, such as liver microsomes, which are rich in P450 enzymes. nih.gov Rat liver preparations have been extensively used to study the microsomal metabolism of N-nitrosamines. aacrjournals.org Such systems allow for the investigation of specific enzymatic reactions, the identification of metabolites, and the determination of kinetic parameters. aacrjournals.org The use of specific P450 inhibitors and antibodies in these in vitro systems can help identify the specific isoforms involved in the metabolism of a particular N-nitrosamine. nih.gov
In Vivo Metabolic Fate Investigations in Controlled Experimental Models
In vivo studies in controlled experimental models, such as rats, are essential for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion. nih.govtandfonline.com These studies provide a more comprehensive picture of how a compound is handled by a living organism. For N-nitrosamines, in vivo studies have been instrumental in identifying urinary metabolites and DNA adducts formed in various tissues. nih.gov Such investigations help to correlate metabolic pathways with observed toxicological effects and target organ specificity. nih.govtandfonline.com
Molecular Mechanisms of Genotoxicity and Carcinogenesis
DNA Adduct Formation by Acetamide (B32628), N-((butylnitrosoamino)methyl)- and its Metabolites
Upon metabolic activation, typically through cytochrome P450-mediated α-hydroxylation, N-nitroso compounds generate unstable alkyldiazonium ions. mdpi.commdpi.com These highly reactive cations are responsible for the alkylation of DNA bases. For a compound like Acetamide, N-((butylnitrosoamino)methyl)-, this would likely lead to the formation of butyl or methyl DNA adducts, depending on the specific metabolic pathway. The formation of these DNA adducts is a critical initiating event in the carcinogenic process. mdpi.com
The alkylating agents derived from N-nitrosamines react with various nucleophilic sites within the DNA molecule. The most common adducts are formed at the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com
N7-Guanine Adducts: Alkylation at the N7 position of guanine (B1146940) is often the most abundant lesion formed by many N-nitroso compounds. oup.comoup.com While N7-alkylguanine adducts can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, they are generally considered less directly mutagenic than O-alkylated adducts. nih.gov
O6-Guanine Adducts: The formation of O6-alkylguanine, particularly O6-methylguanine (O6-MeG), is a critical pre-mutagenic lesion. oup.comoup.com This adduct is known to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov The persistence of O6-alkylguanine adducts in tissues is strongly correlated with the carcinogenic potential of N-nitroso compounds. oup.comnih.gov
N3-Adenine and N6-Adenine Lesions: N3-alkyladenine is another significant adduct formed, which can block DNA replication and is cytotoxic if not repaired. oup.comnih.gov Alkylation can also occur at the N1 and N6 positions of adenine, though typically to a lesser extent. oup.com
Other sites of adduction include the N3 of guanine, the O2 and O4 of thymine, and the DNA phosphate (B84403) backbone. mdpi.comnih.gov The relative abundance of these adducts depends on the specific N-nitroso compound and the metabolic context.
Table 1: Common DNA Adducts Formed by N-Nitroso Compounds
| Adduct Type | DNA Base | Significance |
|---|---|---|
| N7-Alkylguanine | Guanine | Most abundant adduct, can lead to depurination. oup.comoup.com |
| O6-Alkylguanine | Guanine | Highly mutagenic, causes G:C to A:T transitions. nih.gov |
| N3-Alkyladenine | Adenine | Replication-blocking and cytotoxic. oup.comnih.gov |
| O4-Alkylthymine | Thymine | Mispairing lesion with mutagenic potential. oup.com |
The unambiguous identification and structural elucidation of DNA adducts are crucial for understanding their biological consequences. Several advanced analytical techniques are employed for this purpose.
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of DNA adducts. wikipedia.orgescholarship.orgoup.com This technique offers high sensitivity and specificity, allowing for the detection and structural characterization of adducts from small amounts of DNA. nih.govrsc.org High-resolution mass spectrometry can provide the elemental composition of an adduct, while tandem MS (MS/MS) fragmentation patterns help to identify the site of adduction on the nucleobase. acs.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural determination of molecules, including DNA adducts. acs.orgeurekaselect.com It provides detailed information about the covalent structure and stereochemistry of the adduct. proquest.com While NMR typically requires larger sample amounts than MS, advancements in microcoil NMR have made it possible to analyze picomole quantities of adducts. acs.orgnih.gov
Quantifying the levels of specific DNA adducts in tissues is essential for dose-response assessment and for understanding the relationship between exposure and cancer risk. nih.govacs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): In addition to structural characterization, LC-MS/MS is a gold standard for the quantitative analysis of DNA adducts. researchgate.netacs.org By using stable isotope-labeled internal standards, this method can achieve highly accurate and precise quantification of specific adducts, even at very low levels found in biological samples. rsc.orgacs.org
32P-Postlabeling Assay: This highly sensitive technique allows for the detection of DNA adducts without prior knowledge of their structure. nih.govtandfonline.com The method involves enzymatic digestion of DNA, enrichment of adducted nucleotides, and radiolabeling with 32P-ATP. nih.gov The radiolabeled adducts are then separated by chromatography. The 32P-postlabeling assay can detect as few as one adduct in 1010 normal nucleotides, making it suitable for human biomonitoring studies. nih.govoup.com However, a limitation is that it generally does not provide structural information about the adducts detected. nih.gov
Table 2: Comparison of Methods for DNA Adduct Analysis
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Separation by chromatography, detection by mass. wikipedia.orgescholarship.org | High specificity and sensitivity, provides structural information, accurate quantification. oup.comrsc.org | Requires knowledge of the adduct for targeted analysis. |
| 32P-Postlabeling | Radioactive labeling of adducted nucleotides. nih.gov | Extremely high sensitivity, does not require prior knowledge of adduct structure. nih.govtandfonline.com | Provides no structural information, use of radioactivity. nih.gov |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei. acs.org | Provides definitive structural and stereochemical information. eurekaselect.comproquest.com | Relatively low sensitivity, requires larger sample amounts. acs.orgnih.gov |
Impact on DNA Replication and Transcriptional Fidelity
The presence of alkyl adducts on the DNA template can severely disrupt the processes of DNA replication and transcription. DNA polymerases may stall at the site of an adduct, which can be a cytotoxic event, or they may bypass the lesion, often inserting an incorrect nucleotide opposite the damaged base. nih.gov This leads to mutations. For example, the O6-alkylguanine adduct preferentially pairs with thymine, resulting in G→A transitions upon the next round of replication. nih.gov Similarly, adducts can interfere with the passage of RNA polymerase, leading to truncated transcripts and altered gene expression.
Induction of Chromosomal Aberrations and Analysis of Mutagenic Spectra
Beyond inducing point mutations through DNA adducts, genotoxic agents can also cause larger-scale damage known as chromosomal aberrations (CAs). These include changes in chromosome structure (deletions, translocations) or number (aneuploidy). Research on the parent compound, acetamide, has shown that it is a carcinogen that can induce CAs in rat liver cells at carcinogenic doses. nih.govresearchgate.net
The mutagenic spectrum of N-nitroso compounds is typically characterized by a high frequency of G:C to A:T transition mutations. This specific mutational signature arises from the formation of O6-methylguanine (O6-MeG) adducts. During DNA replication, O6-MeG frequently mispairs with thymine instead of cytosine, leading to the characteristic transition mutation in the subsequent round of replication.
Cellular Responses to DNA Damage: Investigations into Cell Cycle Arrest and Apoptosis Pathways
When a cell detects DNA damage, it activates a complex signaling network known as the DNA Damage Response (DDR). The primary goals of the DDR are to halt cell cycle progression to allow time for repair and, if the damage is irreparable, to trigger programmed cell death (apoptosis) to eliminate the potentially dangerous cell. nih.govmdpi.com
Cell Cycle Arrest: The presence of DNA adducts and strand breaks (which can be intermediates of the BER process) activates sensor proteins that, in turn, activate checkpoint kinases. nih.gov These kinases phosphorylate key cell cycle regulators, leading to a temporary halt in cell division, typically at the G1/S or G2/M checkpoints. mdpi.com This arrest prevents the cell from replicating damaged DNA, which could otherwise fix mutations in the genome.
Apoptosis: If the level of DNA damage is overwhelming or cannot be accurately repaired, the DDR can shift from a pro-survival repair mode to a pro-death apoptotic mode. nih.govbohrium.com This is a critical anti-cancer mechanism that eliminates cells with high levels of genomic instability. The apoptotic pathway is executed by a family of proteases called caspases, which dismantle the cell in a controlled manner. nih.gov Genotoxic agents, including those that cause alkylation damage, are well-known inducers of apoptosis in various cell types. nih.gov
Structure Activity Relationships Sar and Derivative Research
Impact of N-Substitution on the Biological Activity Profile
The biological activity of N-nitrosamines is highly dependent on the nature of the alkyl groups attached to the amine nitrogen. In Acetamide (B32628), N-((butylnitrosoamino)methyl)-, these correspond to a butyl group and a methylacetamide group. The metabolic activation of nitrosamines, a critical step for their carcinogenicity, is primarily initiated by cytochrome P450-mediated hydroxylation at the α-carbon position of the alkyl substituents. acs.orgnih.gov
The structure of the N-alkyl substituents influences the rate and site of metabolism, thereby modulating carcinogenic potency. Key structural considerations include:
Chain Length: The length of the alkyl chain can affect carcinogenic activity. For simple dialkylnitrosamines, acute toxicity has been observed to decrease with increasing chain length. tonylutz.net
α-Carbon Substitution: The degree of substitution on the carbon atom adjacent to the nitrosated nitrogen (the α-carbon) is a major determinant of potency. Increased steric bulk or branching at the α-position can hinder enzymatic hydroxylation, which is the primary activation pathway. lhasalimited.org For instance, methyl substitution at the α-carbons of N-nitrosopiperidine was found to significantly decrease tumor formation in rats. mdpi.com Conversely, N-nitrosamines with a tertiary alkyl group are often non-carcinogenic because they lack an α-hydrogen, preventing the formation of the reactive ultimate carcinogen. researchgate.net
β- and γ-Carbon Substitution: Substitution at positions further from the nitrogen (β or γ) generally has a less pronounced effect on carcinogenicity compared to α-substitution. mdpi.com
In the context of Acetamide, N-((butylnitrosoamino)methyl)-, the butyl group possesses two α-hydrogens, making it a potential site for metabolic activation. The methylacetamide group also has α-hydrogens on its methyl component. Modifications to these groups would be expected to alter the biological activity profile significantly.
| Structural Modification (Relative to a simple nitrosamine) | Expected Impact on Carcinogenic Potency | Rationale |
|---|---|---|
| Increased alkyl chain length | Generally decreases potency | Alters lipophilicity and may shift metabolism to other, less activating pathways. tonylutz.net |
| Branching/Substitution at α-carbon | Decreases potency | Steric hindrance reduces the rate of enzymatic α-hydroxylation, the key activation step. lhasalimited.org |
| Presence of a tertiary alkyl group | Abolishes or significantly reduces potency | Lack of α-hydrogens prevents metabolic activation via α-hydroxylation. researchgate.net |
| Substitution at β- or γ-carbon | Variable, but generally less impactful than α-substitution | Less direct influence on the primary site of metabolic activation. mdpi.com |
Role of the Nitroso Group in Electrophilic Reactivity and Biological Interactions
The N-nitroso group (N-N=O) is the defining functional group of this class of compounds and is central to their mechanism of toxicity. While N-nitrosamines themselves are typically stable, they are procarcinogens that require metabolic activation to exert their biological effects. nih.govnih.gov This activation process transforms the relatively inert parent molecule into a potent electrophilic species capable of reacting with nucleophilic sites in the cell, most notably DNA. nih.gov
The key steps in the bioactivation of N-nitrosamines are:
Enzymatic α-Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom adjacent (α) to the nitrosamine (B1359907) nitrogen. acs.orgacs.org This is generally the rate-limiting step in the activation pathway. acs.org
Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. acs.org
Generation of Diazonium Ions: This decomposition releases an aldehyde or ketone and generates a highly reactive alkyldiazonium ion. acs.orgacs.org
DNA Alkylation: The alkyldiazonium ion is a powerful electrophile that readily reacts with DNA bases, forming covalent adducts. nih.govnih.gov
This alkylation of DNA is considered the critical initiating event in the carcinogenicity of N-nitroso compounds. nih.gov The formation of specific adducts, such as O6-alkylguanine, can lead to mispairing during DNA replication, resulting in mutations and potentially initiating malignant transformation. nih.gov The nitroso group facilitates this entire process by enabling the formation of the ultimate electrophilic reactant.
Acetamide Moiety Modifications and Their Influence on Metabolic Processing and Bioactivity
Potential influences of the acetamide moiety include:
Pharmacokinetics: The presence of the amide group can increase polarity compared to a simple alkyl group, which may affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Structural modifications, such as replacing hydroxyl groups with acetamide moieties, have been shown to improve the pharmacokinetic profile of certain compounds. researchgate.net
Metabolic Stability: Amide bonds are susceptible to hydrolysis by amidase enzymes, which could represent a potential detoxification pathway. For instance, acetamide itself can be metabolized to acetic acid. epa.gov The rate and extent of such hydrolysis would depend on the specific structure of the molecule and the enzymes involved.
Modulation of Activity: The acetamide group's electronic and steric properties can influence how the molecule interacts with metabolic enzymes. Modifications to the acetyl group (e.g., replacing it with a larger acyl group) or the methylene (B1212753) linker could alter the molecule's affinity for cytochrome P450 enzymes, thereby affecting the rate of nitrosamine activation.
While direct metabolic studies on Acetamide, N-((butylnitrosoamino)methyl)- are not available, it is plausible that the acetamide portion of the molecule could be a target for Phase I (e.g., hydrolysis) or Phase II (e.g., conjugation) metabolic reactions, potentially competing with the activation of the nitrosamine moiety. instem.com
Application of Computational Modeling and Quantum Chemical Studies for SAR Elucidation
Computational methods have become indispensable tools for investigating the SAR of N-nitroso compounds, providing insights that are difficult to obtain through experimental means alone. nih.gov These approaches can predict carcinogenic potency and rationalize the underlying mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. nih.gov For N-nitrosamines, QSAR studies have been used to correlate descriptors related to chemical reactivity and transport properties with carcinogenic potency. nih.gov These models can help predict the toxicity of untested nitrosamines and identify key structural features that drive carcinogenicity. acs.orgresearchgate.net
Quantum Mechanical (QM) Modeling: QM methods, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. nih.gov These studies are used to calculate the activation energies for various steps in the metabolic activation pathway, such as α-hydroxylation and the formation of diazonium ions. nih.govnih.gov By comparing the energy profiles of potent and non-potent carcinogens, researchers can identify the electronic and steric factors that govern reactivity and subsequent toxicity. nih.govusp.org
Mechanistic Toxicological Studies in Experimental Models
In Vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration Assays, DNA Damage Assays)
No data from in vitro genotoxicity assays such as the Ames test, chromosomal aberration assays, or DNA damage assays for "Acetamide, N-((butylnitrosoamino)methyl)-" are available in the current scientific literature.
In Vivo Genotoxicity and Carcinogenicity Investigations in Defined Animal Models
There are no published studies on the in vivo genotoxicity or carcinogenicity of "Acetamide, N-((butylnitrosoamino)methyl)-" in any animal models.
Molecular and Cellular Mechanisms of Hepatic Carcinogenesis
Information regarding the molecular and cellular mechanisms of hepatic carcinogenesis induced by "Acetamide, N-((butylnitrosoamino)methyl)-" is not available.
Pathways of Lymphoma Induction
There is no available research on the pathways of lymphoma induction related to "Acetamide, N-((butylnitrosoamino)methyl)-".
Analysis of Target Organ Specificity and Associated Molecular Pathology
Studies analyzing the target organ specificity and the associated molecular pathology of "Acetamide, N-((butylnitrosoamino)methyl)-" have not been published.
Mechanistic Toxicology: Disruption of Cellular Homeostasis (e.g., Oxidative Stress, Mitochondrial Dysfunction)
No data are available concerning the effects of "Acetamide, N-((butylnitrosoamino)methyl)-" on cellular homeostasis, including the induction of oxidative stress or mitochondrial dysfunction.
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for the Analysis of Acetamide (B32628), N-((butylnitrosoamino)methyl)-, its Metabolites, and Adducts (e.g., HPLC, GC-MS, LC-MS/MS)
Chromatographic methods are fundamental to the separation and quantification of "Acetamide, N-((butylnitrosoamino)methyl)-" and related molecules from complex matrices such as biological fluids and tissues. The choice of technique depends on the analyte's volatility, polarity, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of non-volatile and thermally unstable compounds like "Acetamide, N-((butylnitrosoamino)methyl)-" and its metabolites. sielc.com A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water-acetonitrile or water-methanol gradient. sielc.comnih.gov Detection is often achieved using a UV detector, as N-nitroso compounds exhibit characteristic UV absorbance. researchgate.net For enhanced sensitivity in complex biological samples, a fluorescence detector (FLD) can be employed after a derivatization step. mdpi.com The Thermal Energy Analyzer (TEA) is a highly specific detector for N-nitroso compounds that can be interfaced with HPLC, offering excellent selectivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile metabolites or if the parent compound can be derivatized to increase its volatility, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. nih.govbasciences.com Due to the polarity of potential metabolites, derivatization is often necessary to improve chromatographic behavior and thermal stability. researchgate.net Common derivatization procedures for related compounds involve denitrosation followed by reaction with a suitable agent to create a more volatile and detectable derivative. researchgate.net GC-MS/MS provides even greater selectivity and sensitivity by using multiple reaction monitoring (MRM), which is crucial for detecting trace levels in complex samples and minimizing matrix interference. restek.comshimadzu.comedqm.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of "Acetamide, N-((butylnitrosoamino)methyl)-", its metabolites, and particularly its macromolecular adducts. nih.gov LC-MS/MS combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net This method is ideal for analyzing DNA and protein adducts, which are typically present at very low concentrations. nih.govescholarship.org After isolation and hydrolysis of DNA or protein from a biological sample, the resulting modified nucleosides or amino acids can be quantified. escholarship.orgacs.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography further enhances analytical capabilities, allowing for the identification of unknown metabolites and adducts through accurate mass measurements. acs.orgfda.govrsc.org
| Technique | Typical Column | Mobile/Carrier Phase | Detector | Primary Application |
|---|---|---|---|---|
| HPLC-UV | Reversed-Phase C18 | Water/Acetonitrile Gradient | UV-Vis | Quantification of parent compound and major metabolites. |
| GC-MS | Capillary (e.g., SH-I-624Sil MS) | Helium | Mass Spectrometer (EI) | Analysis of volatile metabolites; requires derivatization for polar compounds. |
| LC-MS/MS | Reversed-Phase C18 | Water/Acetonitrile with Formic Acid | Tandem MS (ESI) | Trace-level quantification of parent compound, metabolites, and macromolecular adducts. nih.gov |
Spectroscopic Characterization of the Parent Compound and its Adducts (e.g., NMR, UV-Vis, FT-IR)
Spectroscopic techniques are indispensable for the structural elucidation of "Acetamide, N-((butylnitrosoamino)methyl)-" and for characterizing the structure of its adducts with biological molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise molecular structure of the parent compound. researchgate.net For asymmetrical N-nitrosamines, restricted rotation around the N-N bond can lead to the presence of two distinct rotamers (E/Z isomers), which can be observed as separate sets of signals in the NMR spectrum. acanthusresearch.comnih.gov
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl group (CH₃, CH₂, CH₂, CH₂), the methylene (B1212753) bridge (-N-CH₂-N-), and the acetyl group (CH₃-C=O). The chemical shifts of protons alpha to the nitroso group are particularly informative.
¹³C NMR: The carbon NMR spectrum would complement the proton data, providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of N-nitroso compounds provides characteristic information. Dialkylnitrosamines typically exhibit two distinct absorption bands: a weak n → π* transition in the near-UV region (around 365 nm) and a much stronger π → π* transition at shorter wavelengths (around 235 nm). pw.edu.pl These features are useful for quantitative analysis using HPLC-UV detection. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. dtic.mil For "Acetamide, N-((butylnitrosoamino)methyl)-", characteristic vibrational bands would include:
N=O stretching: A strong absorption band typically found in the 1408–1486 cm⁻¹ region. pw.edu.pl
C=O stretching (Amide I): A very strong band around 1670 cm⁻¹.
N-N stretching: A band typically observed between 1052 and 1106 cm⁻¹. pw.edu.pl
C-H stretching: Bands from the alkyl groups in the 2800–3000 cm⁻¹ region.
When the compound forms adducts, for instance with a guanine (B1146940) base in DNA, these spectroscopic signatures will be altered, and the changes can be used to characterize the structure of the adduct.
| Spectroscopic Technique | Functional Group | Expected Characteristic Signal |
|---|---|---|
| ¹H NMR | Butyl Group (CH₃, CH₂) | ~0.9-4.0 ppm |
| -N-CH₂-N- | ~4.5-5.5 ppm | |
| Acetyl (CH₃) | ~2.0 ppm | |
| UV-Vis | N=O (n → π) | ~365 nm (low intensity) |
| N=O (π → π) | ~235 nm (high intensity) | |
| FT-IR | N=O stretch | ~1450 cm⁻¹ |
| C=O stretch | ~1670 cm⁻¹ | |
| N-N stretch | ~1080 cm⁻¹ |
Development and Application of Immunoassays for Adduct Detection and Biomarker Research
Immunoassays provide a highly sensitive and high-throughput method for detecting and quantifying specific chemical adducts in biological samples, making them valuable tools for biomarker research and molecular epidemiology. berkeley.edu Although specific immunoassays for "Acetamide, N-((butylnitrosoamino)methyl)-" adducts are not described in the literature, the established principles for their development would be directly applicable.
The development of a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format, involves several key steps:
Hapten-Carrier Conjugate Synthesis: The adduct of interest (the hapten, e.g., the compound bound to a deoxyguanosine) is chemically synthesized and then covalently linked to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is immunogenic, capable of eliciting an immune response.
Antibody Production: The conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize and bind to the adduct.
Assay Development: In a competitive ELISA, microtiter plates are coated with the hapten-protein conjugate. The biological sample (e.g., hydrolyzed DNA) is mixed with a limited amount of the specific antibody and added to the wells. The free adducts in the sample compete with the coated adducts for binding to the antibody.
Detection and Quantification: A secondary antibody linked to an enzyme is then added, which binds to the primary antibody. The addition of a chromogenic substrate results in a color change, the intensity of which is inversely proportional to the concentration of the adduct in the original sample. berkeley.edu
These assays can detect adduct levels as low as one adduct per 10⁷–10⁸ normal nucleotides, enabling the assessment of DNA damage in exposed populations. berkeley.edu
| Step | Description | Purpose |
|---|---|---|
| 1. Hapten Synthesis | Chemical synthesis of the specific adduct (e.g., compound-DNA base). | To create the target molecule for antibody recognition. |
| 2. Immunogen Preparation | Covalent conjugation of the hapten to a large carrier protein (e.g., BSA). | To make the small hapten molecule immunogenic. |
| 3. Immunization | Injecting the immunogen into an animal to elicit an immune response. | To generate polyclonal or monoclonal antibodies against the adduct. |
| 4. Assay Optimization | Developing the competitive ELISA protocol, including antibody dilution and incubation times. | To create a sensitive, specific, and reproducible assay for quantification. |
Integration of Advanced Omics Approaches in Mechanistic Toxicology (e.g., Transcriptomics, Proteomics)
Omics technologies provide a global, high-throughput view of the molecular changes occurring within a biological system in response to chemical exposure. nih.gov Integrating these approaches can provide deep mechanistic insights into the toxicology of "Acetamide, N-((butylnitrosoamino)methyl)-". nih.gov
Transcriptomics: This approach analyzes the expression levels of thousands of genes simultaneously, typically using technologies like RNA sequencing (RNA-Seq) or microarrays. researchgate.net Exposure to a genotoxic agent like "Acetamide, N-((butylnitrosoamino)methyl)-" would be expected to alter the expression of genes involved in key cellular pathways. Analysis of these changes can help classify the compound's mode of action and identify key biological processes that are perturbed. ecetoc.org Potential pathways affected include:
DNA damage response and repair (e.g., upregulation of genes like GADD45A, p53, and those involved in nucleotide excision repair).
Cell cycle control (e.g., activation of checkpoint genes to halt cell division).
Apoptosis (programmed cell death).
Oxidative stress response.
Proteomics: Proteomics complements transcriptomics by studying changes at the protein level. This includes analyzing protein expression, post-translational modifications, and protein-protein interactions. Mass spectrometry-based proteomics can identify the protein products of genes found to be altered in transcriptomic studies, confirming their relevance. Furthermore, proteomics can directly identify protein adducts formed by reactive metabolites of the parent compound, pinpointing specific molecular targets of toxicity. This provides a direct link between chemical exposure and functional cellular disruption. murdoch.edu.au
By integrating data from transcriptomics and proteomics, a comprehensive model of the toxicological pathways can be constructed. This systems biology approach is crucial for understanding the compound's mechanism of action, identifying sensitive biomarkers of effect, and improving risk assessment. nih.gov
Future Research Directions and Translational Implications in Chemical Biology
Elucidation of Uncharacterized Metabolic Pathways and Their Toxicological Consequences
Comprehensive Mapping of the DNA Adductome Induced by Acetamide (B32628), N-((butylnitrosoamino)methyl)-
The formation of DNA adducts is a key initiating event in the carcinogenicity of many N-nitroso compounds. However, a comprehensive mapping of the DNA adductome specifically induced by Acetamide, N-((butylnitrosoamino)methyl)- has not been reported in the available scientific literature. It is hypothesized that its metabolic activation would lead to alkylating agents that react with DNA bases. Future research efforts should be directed at identifying the specific DNA adducts formed upon exposure. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for the structural characterization and quantification of these adducts in various tissues. A complete DNA adduct map would provide critical insights into the compound's mutagenic potential and its mechanism of genotoxicity.
Development of Predictive Computational Models for Genotoxicity and Carcinogenesis
Predictive computational models are increasingly valuable tools in toxicology for assessing the potential hazards of chemicals. For Acetamide, N-((butylnitrosoamino)methyl)-, the development of robust quantitative structure-activity relationship (QSAR) models could help predict its genotoxic and carcinogenic potential. These models would be built upon data from a range of structurally related N-nitroso compounds. However, the accuracy of such predictions is contingent on the availability of experimental data for model training and validation. Currently, specific experimental data for this compound to inform such models is lacking. Future work should involve generating the necessary experimental data to build and validate computational models that can reliably predict the carcinogenic risk associated with exposure to this and related compounds.
Advanced Strategies for the Mitigation of Genotoxic Effects at the Molecular Level
Given the general understanding that N-nitroso compounds can exert genotoxic effects, research into strategies to mitigate these effects at the molecular level is warranted. However, without specific knowledge of the metabolic activation pathways and the DNA adducts formed by Acetamide, N-((butylnitrosoamino)methyl)-, developing targeted mitigation strategies is challenging. Future research could explore the potential of specific inhibitors of the cytochrome P450 enzymes involved in its activation or agents that enhance DNA repair pathways to remove the specific adducts it forms. Such research would be dependent on first elucidating the fundamental mechanisms of its genotoxicity.
Role in Environmental Chemical Biology and Exposure Assessment Through Mechanistic Understanding
The role of Acetamide, N-((butylnitrosoamino)methyl)- in environmental chemical biology and its potential as an environmental contaminant are currently unknown. A mechanistic understanding of its formation, persistence, and fate in the environment is necessary for a comprehensive exposure assessment. Future research should investigate potential environmental sources and pathways of human exposure. Furthermore, the development of sensitive biomarkers of exposure, such as specific metabolites or DNA adducts, would be invaluable for monitoring human populations and assessing the potential health risks associated with environmental contact with this compound. This research would be predicated on a foundational understanding of its metabolism and molecular toxicology.
Data on Acetamide, N-((butylnitrosoamino)methyl)-
Due to the absence of specific experimental data in the reviewed scientific literature for Acetamide, N-((butylnitrosoamino)methyl)-, no data tables on its metabolic pathways, DNA adducts, or genotoxicity can be provided at this time.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Acetamide, N-((butylnitrosoamino)methyl)- in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Conduct experiments in a fume hood due to potential volatile byproducts. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Nitroso compounds are suspected carcinogens; follow institutional guidelines for handling mutagenic substances.
Q. How can researchers synthesize Acetamide, N-((butylnitrosoamino)methyl)-, and what are the critical steps to ensure yield and purity?
- Methodological Answer : Use retrosynthetic analysis tools (e.g., Pistachio/BKMS_Metabolic databases) to identify precursors like butylamine and nitrosating agents. Key steps include:
- Controlled nitrosation of the butylamino intermediate at low temperatures (0–5°C) to avoid over-nitrosation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. What spectroscopic methods are most effective for characterizing Acetamide, N-((butylnitrosoamino)methyl)-?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) to confirm methylene (-CH₂-) and nitroso (-N=O) groups. Look for splitting patterns in the butyl chain.
- IR : Peaks at ~1540 cm⁻¹ (N=O stretch) and ~1650 cm⁻¹ (amide C=O).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of NO group). Cross-reference with NIST Chemistry WebBook data .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Store in amber vials at -20°C under inert gas (argon) to minimize degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitroso compounds are light-sensitive; use UV-opaque containers .
Advanced Research Questions
Q. How can researchers investigate the reactivity of the nitroso group in Acetamide, N-((butylnitrosoamino)methyl)- under varying experimental conditions?
- Methodological Answer : Perform kinetic studies under controlled pH (e.g., 3–10) and temperature (25–60°C) to assess nitroso group stability. Use UV-Vis spectroscopy to track absorbance shifts (λ = 300–400 nm) indicative of nitroso tautomerization or decomposition. Compare reactivity with analogs lacking the butyl chain .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign coupling between the nitroso nitrogen and adjacent protons. If MS fragmentation patterns conflict with expected structures, synthesize deuterated analogs or use isotopic labeling to trace fragmentation pathways .
Q. In designing studies to assess biological activity, what in vitro assays are appropriate?
- Methodological Answer : Use cytotoxicity assays (e.g., MTT or Mosmann’s method) on cancer cell lines (e.g., HT1080 or MCF7) to evaluate antiproliferative effects. Include positive controls (e.g., bistramide A for cytotoxicity) and validate results with caspase-3/7 activity assays. For enzyme inhibition (e.g., MMPs), employ fluorogenic substrates and monitor cleavage inhibition via fluorescence quenching .
Q. How can structural modifications alter the compound’s bioactivity or stability?
- Methodological Answer : Synthesize derivatives with substituents on the acetamide or butylnitroso groups (e.g., halogenation or methylation). Compare stability via Arrhenius plot analysis and bioactivity via IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like MMP-9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
